{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate
CAS No.: 1902343-14-9
Cat. No.: VC2599985
Molecular Formula: C15H21N5O5S
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1902343-14-9 |
|---|---|
| Molecular Formula | C15H21N5O5S |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | [(1S)-4-[2-amino-6-(cyclopropylmethyl)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid |
| Standard InChI | InChI=1S/C15H19N5O.H2O4S/c16-15-18-12(6-9-1-2-9)13-14(19-15)20(8-17-13)11-4-3-10(5-11)7-21;1-5(2,3)4/h3-4,8-11,21H,1-2,5-7H2,(H2,16,18,19);(H2,1,2,3,4)/t10-,11?;/m1./s1 |
| Standard InChI Key | GCZGQIXGCAQXOM-QUUNXCOLSA-N |
| Isomeric SMILES | C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4C[C@@H](C=C4)CO.OS(=O)(=O)O |
| SMILES | C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O |
| Canonical SMILES | C1CC1CC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O |
Introduction
{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate is a complex organic compound with a specific molecular structure and chemical properties. It belongs to the class of purine derivatives, which are crucial in various biological processes and pharmaceutical applications. This compound is particularly noted for its unique cyclopropylmethyl substitution on the purine ring, which can influence its biological activity and chemical stability.
Molecular Formula and Weight
-
Molecular Formula: C15H21N5O5S
-
Molecular Weight: 383.423 g/mol
Synthesis and Preparation
The synthesis of {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate typically involves multi-step organic reactions. These may include the formation of the purine core, introduction of the cyclopropylmethyl group, and attachment of the cyclopentene ring. The final step involves converting the compound into its sulfate salt form, which can enhance its solubility and stability for pharmaceutical applications.
Biological Activity and Applications
Purine derivatives are known for their roles in nucleic acid synthesis and as potential therapeutic agents. The specific biological activity of {4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate would depend on its ability to interact with biological targets such as enzymes or receptors involved in DNA or RNA metabolism.
Data Table
| Property | Value |
|---|---|
| CAS Number | 1902343-14-9 |
| Molecular Formula | C15H21N5O5S |
| Molecular Weight | 383.423 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume